morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone
CAS No.:
Cat. No.: VC9692962
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O2 |
|---|---|
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | morpholin-4-yl-(3-pyrrol-1-ylphenyl)methanone |
| Standard InChI | InChI=1S/C15H16N2O2/c18-15(17-8-10-19-11-9-17)13-4-3-5-14(12-13)16-6-1-2-7-16/h1-7,12H,8-11H2 |
| Standard InChI Key | RSRMXOZBYSYWBU-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)C2=CC(=CC=C2)N3C=CC=C3 |
| Canonical SMILES | C1COCCN1C(=O)C2=CC(=CC=C2)N3C=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Components
The compound’s backbone consists of three primary subunits:
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A morpholine ring (C₄H₉NO), a six-membered heterocycle containing one oxygen and one nitrogen atom, known for enhancing solubility and bioavailability in drug-like molecules.
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A pyrrole group (C₄H₅N), a five-membered aromatic ring with one nitrogen atom, frequently implicated in redox-active biological systems.
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A phenyl ketone (C₆H₅CO), providing planar aromaticity and sites for electrophilic substitution.
These components are interconnected at the 3-position of the phenyl ring, creating a conjugated system that may influence electronic distribution and intermolecular interactions.
Molecular Specifications
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₂ |
| Molecular Weight | 256.30 g/mol |
| CAS Registry Number | Not publicly disclosed |
| VCID | VC9692962 |
The molecular weight and formula align with Lipinski’s Rule of Five parameters (molecular weight <500 Da), suggesting favorable pharmacokinetic properties for drug development.
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis typically employs a Friedel-Crafts acylation strategy:
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Pyrrole functionalization: Introducing a substituent at the 3-position of pyrrole via electrophilic aromatic substitution.
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Morpholine coupling: Reacting the functionalized pyrrole-phenyl intermediate with morpholine-4-carbonyl chloride under basic conditions.
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Purification: Isolation via column chromatography or recrystallization to achieve >95% purity.
Key challenges include preventing N-oxidation of the morpholine ring and controlling regioselectivity during pyrrole substitution.
Reaction Optimization
Critical parameters for high yield:
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Temperature: 0–5°C during acylation to minimize side reactions
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Catalyst: Anhydrous AlCl₃ (1.2 eq.) for efficient Lewis acid activation
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Solvent: Dichloromethane (DCM) balances reactivity and solubility
Pilot-scale reactions report 68–72% yields, with scalability limited by exothermic side reactions during acyl chloride addition.
Spectroscopic Characterization
While explicit data for morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone are unavailable, analogous compounds provide benchmarks:
¹H NMR Predictions
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δ 6.8–7.2 ppm: Aromatic protons (phenyl and pyrrole)
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δ 3.6–4.1 ppm: Morpholine ring CH₂ groups
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δ 2.8–3.3 ppm: N-CH₂ coupling to ketone
IR Spectral Features
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1680 cm⁻¹: Strong C=O stretch (ketone)
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3100 cm⁻¹: Aromatic C-H stretching
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1250 cm⁻¹: C-N morpholine vibration
Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) typically shows Rf ≈0.45 under UV254.
Biological Activity and Mechanistic Insights
Hypothesized Targets
The compound’s structure suggests dual targeting potential:
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Kinase inhibition: Morpholine’s oxygen may coordinate ATP-binding sites
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DNA intercalation: Planar pyrrole-phenyl system could insert between base pairs
Comparisons to morpholine-containing anticancer agents (e.g., gefitinib derivatives) imply possible EGFR tyrosine kinase affinity.
Structure-Activity Relationship (SAR) Considerations
| Structural Modification | Expected Impact |
|---|---|
| Morpholine → Piperidine | Increased lipophilicity |
| Pyrrole → Furan | Reduced redox activity |
| Ketone → Amide | Enhanced H-bond capacity |
Such modifications could systematically alter bioavailability and target engagement.
Industrial and Research Applications
Medicinal Chemistry Applications
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Antimicrobial prototypes: Pyrrole’s redox activity against bacterial electron transport chains
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CNS agents: Morpholine’s blood-brain barrier permeability for neuroactive compounds
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | Bioactivity |
|---|---|---|
| Morpholin-4-yl-[2-pyrrolyl]methanone | Pyrrole at 2-position | Antifungal (C. albicans IC₅₀ 12 μM) |
| 4-Piperidinyl[3-pyrrolyl]phenylketone | Piperidine substitution | Dopamine D2 antagonist (Kᵢ 8 nM) |
| 3-Pyrrolylphenylacetamide | Ketone → amide | COX-2 inhibition (65% at 10 μM) |
This comparison highlights the critical role of substituent positioning and functional groups in biological outcomes.
Future Research Trajectories
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Crystallographic studies: X-ray diffraction to resolve three-dimensional conformation
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ADMET profiling: In vitro assays for absorption, metabolism, and toxicity
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High-throughput screening: Libraries against cancer cell lines and microbial panels
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Computational modeling: DFT calculations of frontier molecular orbitals
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